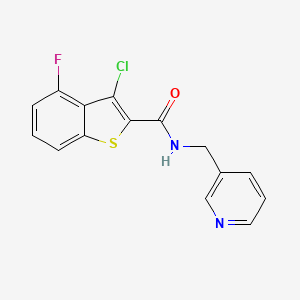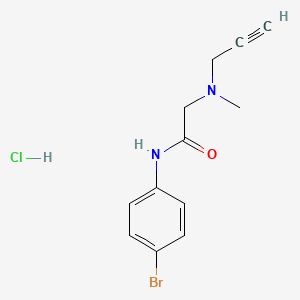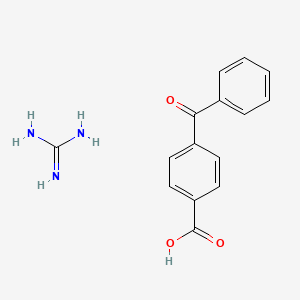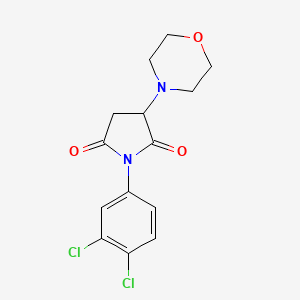![molecular formula C20H22N2O4S B5113056 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline, also known as SB 216763, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of indole-3-carbinol derivatives and has been found to exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3), a key enzyme involved in multiple cellular signaling pathways. In
Mecanismo De Acción
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 acts as a selective inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. By inhibiting GSK-3, 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 blocks the phosphorylation of its downstream targets, such as glycogen synthase and β-catenin, leading to the activation of various signaling pathways. The exact mechanism of action of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 is still not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Biochemical and Physiological Effects
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to promote the survival and differentiation of neuronal cells, enhance insulin sensitivity, and inhibit the proliferation and migration of cancer cells. Additionally, 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 has been shown to modulate the immune response and inflammatory signaling pathways, suggesting its potential use in the treatment of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 is its selectivity for GSK-3, which allows for the specific modulation of its downstream signaling pathways. Additionally, 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 has been shown to exhibit good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, the use of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 in lab experiments is limited by its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
Future research on 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 should focus on elucidating its molecular targets and downstream effects, as well as its potential therapeutic applications in various diseases. Additionally, the development of more selective and potent GSK-3 inhibitors based on the structure of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Finally, the use of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 in combination with other drugs or therapies could enhance its therapeutic potential and provide new treatment options for various diseases.
Métodos De Síntesis
The synthesis of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to form 4-methyl-3-(4-morpholinyl)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with indoline in the presence of a base to yield 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit inhibitory activity against GSK-3, a serine/threonine kinase that plays a crucial role in several cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(4-methyl-3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-6-7-17(14-19(15)27(24,25)21-10-12-26-13-11-21)20(23)22-9-8-16-4-2-3-5-18(16)22/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVAGDYMVXXDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)